N-{3-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2-fluorobenzamide
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Overview
Description
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE is a complex organic compound with a unique structure that includes a benzylpiperazine moiety, a cyclopentathiophene ring, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of the core cyclopentathiophene structure. This is followed by the introduction of the benzylpiperazine and fluorobenzamide groups through a series of coupling reactions. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between the cyclopentathiophene and benzylpiperazine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the fluorobenzamide group may enhance binding affinity and specificity. The cyclopentathiophene ring provides structural stability and contributes to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
- N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-METHYLBENZAMIDE
Uniqueness
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE stands out due to the presence of the fluorobenzamide group, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity, making it a more potent and selective agent in various applications.
Properties
Molecular Formula |
C26H26FN3O2S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C26H26FN3O2S/c27-21-11-5-4-9-19(21)24(31)28-25-23(20-10-6-12-22(20)33-25)26(32)30-15-13-29(14-16-30)17-18-7-2-1-3-8-18/h1-5,7-9,11H,6,10,12-17H2,(H,28,31) |
InChI Key |
QZCIIXRAZOTKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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